molecular formula C15H22ClNO4 B5069083 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride

2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride

Cat. No.: B5069083
M. Wt: 315.79 g/mol
InChI Key: ZZVGNRKZHAIJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. Its intricate structure suggests potential for diverse chemical reactions and interactions, contributing to its significance in the realm of chemical engineering and drug development.

Preparation Methods

The synthesis of 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride involves several steps. One common method includes the reaction of phenol with ethyl acetoacetate, followed by the addition of nitrobenzene and anhydrous aluminum chloride . This reaction is typically carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and N,N-dimethylmethylene ammonium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives with high efficiency .

Scientific Research Applications

2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride has significant applications in scientific research. It is used in the development of pharmaceuticals, particularly in drug design and synthesis . Its unique structure allows for diverse chemical interactions, making it valuable in organic synthesis and chemical research.

Mechanism of Action

The mechanism of action of 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride stands out due to its unique structure and diverse applications. Similar compounds include indole derivatives, which also exhibit various biological activities and have significant applications in pharmaceuticals and chemical research . the specific chemical interactions and applications of this compound make it a valuable compound in its own right.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-11(2)16(3)8-9-18-15(17)14-10-19-12-6-4-5-7-13(12)20-14;/h4-7,11,14H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVGNRKZHAIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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